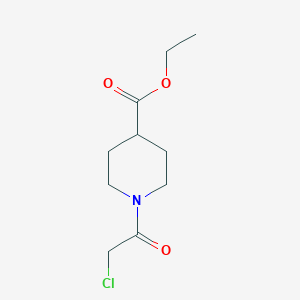

1-(2-氯乙酰)哌啶-4-羧酸乙酯

描述

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and intermediates that are structurally similar or relevant to the synthesis and reactions of piperidine derivatives. These compounds are often used as intermediates in the synthesis of various pharmaceuticals and exhibit a range of biological activities, including cardiovascular effects .

Synthesis Analysis

The synthesis of related piperidine derivatives involves esterification reactions using piperidine-4-carboxylic acid and ethanol as raw materials. For instance, 4-ethyl formate piperidine was synthesized with high yields and purity using thionyl chloride and trimethylchlorosilane . Another synthesis route for ethyl 4-piperidinecarboxylate starts from isonicotinic acid, followed by esterification and hydrogenation, with the catalyst Pd/C being reusable up to 10 times . Multicomponent synthesis methods have also been employed, such as the one-pot condensation of various reagents including piperidine, which is efficient and considered "green" due to the lack of need for lachrymators .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR. X-ray analysis data has been used to unambiguously assign the structures of some compounds . For example, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was determined to crystallize in the monoclinic space group, with molecules forming H-bonded dimers stabilized by C-H...π and C-H...O interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to form a wide array of products. Cyclization reactions of certain precursors in the presence of piperidine as a catalyst have led to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . Additionally, the reaction of hydrazines with certain piperidine derivatives has resulted in the formation of hydrazones and subsequent conversion into tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-one under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the nature of their substituents. The electrochemical oxidation properties of these compounds have been investigated, with a comparative analysis of their oxidation ability as a function of the electronic properties of the substituent at position 4 of the heterocycle . The crystal and molecular structure analysis also provides insights into the stability of these compounds, as seen in the case of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, where hydrogen bonding and C-H...π interactions play a significant role .

科学研究应用

复杂有机化合物的合成

1-(2-氯乙酰)哌啶-4-羧酸乙酯用作合成复杂有机化合物的起始原料。例如,郑瑞(2010 年)描述了使用与 1-(2-氯乙酰)哌啶-4-羧酸乙酯密切相关的哌啶-4-羧酸和碳酰氯,以制备(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐 (郑瑞,2010)。

抗癌研究

在抗癌研究中,该化合物已被用于合成哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,并评估了它们作为抗癌剂的潜力。Ahtzaz 等人(2018 年)合成了多种此类化合物,发现其中一些是有效的抗癌剂,表明该化合物在开发新疗法中的重要性 (A. Rehman 等,2018)。

无溶剂合成方法

1-(2-氯乙酰)哌啶-4-羧酸乙酯在无溶剂合成方法的开发中也很重要。Acharyulu 等人(2008 年)报道了在无溶剂条件下使用它合成新的 4(3H)-喹唑啉酮衍生物,突出了化学合成中一种环保的方法 (P. Acharyulu 等,2008)。

生物学特性和药物研究

该化合物用于合成具有潜在生物学特性的新分子。Shafi 等人(2021 年)从类似的化合物开始合成了新的哌啶取代的苯并噻唑衍生物,探索了其在开发具有抗菌和抗真菌特性的药物中的潜力 (S. Shafi 等,2021)。

酶抑制研究

它是合成酶抑制研究衍生物的关键起始原料。Khalid 等人(2014 年)从哌啶-4-羧酸乙酯合成了新的碳酰肼衍生物,用于乙酰胆碱酯酶和丁酰胆碱酯酶抑制,这对于理解和治疗神经退行性疾病至关重要 (H. Khalid 等,2014)。

安全和危害

The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and others .

作用机制

Target of Action

The primary targets of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate are currently unknown . This compound is a specialty product for proteomics research applications , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

As a proteomics research tool, it may interact with its targets to induce changes in protein structure or function .

Result of Action

As a research tool, it may be used to study protein function and interactions .

属性

IUPAC Name |

ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHUOCAVXLYCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353116 | |

| Record name | ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

CAS RN |

318280-71-6 | |

| Record name | ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

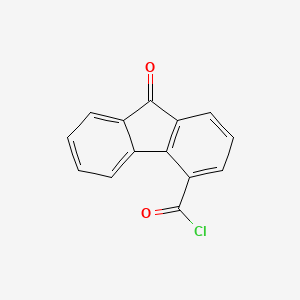

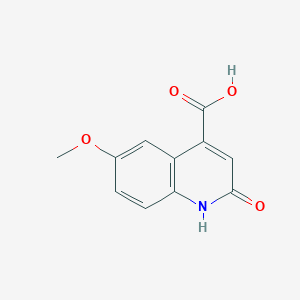

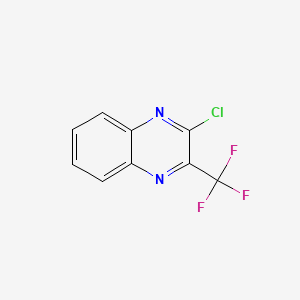

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Chloro-4-methyl-phenylamino)-methyl]-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299032.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1299033.png)

![4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1299034.png)

![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1299054.png)